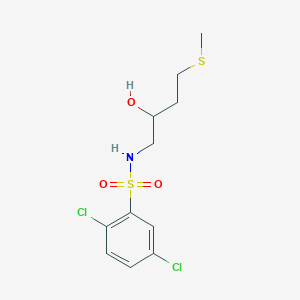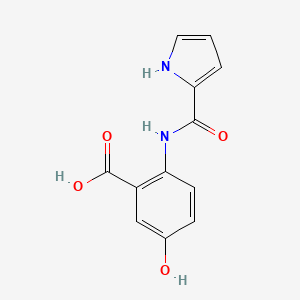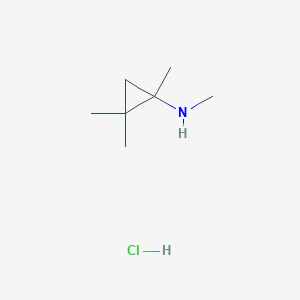
2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMSB or Dichloramine-T, and it is a member of the sulfonamide family.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide involves the release of hypochlorous acid (HOCl) in an aqueous solution. HOCl is a potent oxidizing agent that can damage the cell membranes and other cellular components of microorganisms, leading to their destruction. This compound has been shown to be more effective than other disinfectants such as chlorine and hydrogen peroxide.
Biochemical and Physiological Effects:
2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to have low toxicity in humans and animals. However, it can cause skin and eye irritation if it comes into contact with these tissues. This compound has also been reported to have some mutagenic and genotoxic effects in vitro, but these effects have not been observed in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This compound can be used to disinfect various surfaces and equipment in a laboratory setting, reducing the risk of contamination. However, one limitation of this compound is its potential to interfere with some biochemical assays, such as those that involve the use of enzymes or proteins.
Orientations Futures
There are several future directions for research on 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide. One area of interest is the development of new formulations or delivery methods that can enhance its antimicrobial activity and reduce its toxicity. Another direction is the investigation of its potential use in the treatment of infections caused by antibiotic-resistant microorganisms. Additionally, more studies are needed to understand the mechanisms underlying its mutagenic and genotoxic effects, as well as its potential interactions with other chemicals in the environment.
Conclusion:
In conclusion, 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide is a chemical compound with broad-spectrum antimicrobial activity that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications that can benefit society.
Méthodes De Synthèse
The synthesis of 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide involves the reaction between 2,5-dichlorobenzenesulfonyl chloride and 2-hydroxy-4-methylthiobutylamine. This reaction occurs in the presence of a base such as sodium hydroxide, and the product is obtained through a series of purification steps. The yield of this synthesis method is reported to be around 70%.
Applications De Recherche Scientifique
2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide has been extensively studied for its antimicrobial properties. It has been shown to be effective against a broad range of microorganisms, including bacteria, fungi, and viruses. This compound has also been investigated for its potential use as a disinfectant in various settings, such as hospitals, food processing facilities, and water treatment plants.
Propriétés
IUPAC Name |
2,5-dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO3S2/c1-18-5-4-9(15)7-14-19(16,17)11-6-8(12)2-3-10(11)13/h2-3,6,9,14-15H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZENWLHRWUXJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2455911.png)
![4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide](/img/structure/B2455912.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B2455915.png)
![Methyl 3-(2-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2455917.png)

![4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2455919.png)
![6-[2-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2455922.png)

![methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2455926.png)
![Methyl 4-[(4,6-diaminopyrimidin-2-ylthio)methyl]benzoate](/img/structure/B2455927.png)
![N-[1-(3-Chloropyridin-2-yl)pyrrolidin-3-yl]-2-(3-formylphenoxy)acetamide](/img/structure/B2455928.png)
![N-(3-ethoxypropyl)-6-methyl-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2455929.png)
![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid](/img/structure/B2455931.png)
